4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate
Overview
Description
4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to have a wide range of physiological and pharmacological effects.
Scientific Research Applications
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. DMXB-A has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Mechanism of Action
DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is widely distributed in the central nervous system and plays a critical role in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by DMXB-A leads to the opening of ion channels, which results in the influx of calcium ions and the release of neurotransmitters, such as acetylcholine and glutamate. This leads to the activation of downstream signaling pathways, which mediate the physiological and pharmacological effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and other neurotransmitters, such as dopamine and serotonin, which are involved in various physiological processes, including learning and memory, attention, and mood regulation. DMXB-A has also been shown to have anti-inflammatory and analgesic effects, which are mediated by the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. In addition, DMXB-A has been shown to have neuroprotective effects, which are mediated by the inhibition of apoptosis and the activation of cell survival pathways.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist of the α7 nAChR, which allows for the specific activation of this receptor without affecting other receptors. It has also been shown to have high affinity and potency for the α7 nAChR, which allows for the use of low concentrations in experiments. However, DMXB-A also has some limitations. It has a short half-life, which requires frequent dosing in experiments. It is also relatively expensive, which may limit its use in some labs.
Future Directions
There are several future directions for research on DMXB-A. One area of research is the development of novel analogs of DMXB-A with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of DMXB-A in various neurological and psychiatric disorders. This includes the investigation of its potential use in combination with other drugs for the treatment of these disorders. Finally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of DMXB-A, which may lead to the development of new drugs with similar or improved effects.
properties
IUPAC Name |
[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4.C2H2O4/c1-23-17-5-3-4-16(18(17)24-2)14-20-8-6-15(7-9-20)19(22)21-10-12-25-13-11-21;3-1(4)2(5)6/h3-5,15H,6-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBZXLGNYSXDLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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